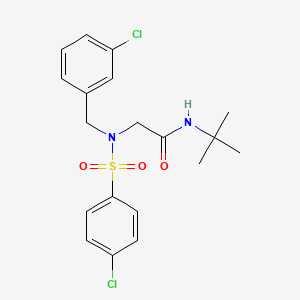
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide, also known as TBCA, is a small molecule inhibitor that has been widely used in scientific research. TBCA is a sulfonamide compound that has been shown to have potent inhibitory effects on several enzymes, including carbonic anhydrases and metalloproteinases.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide involves the inhibition of carbonic anhydrases and metalloproteinases. This compound binds to the active site of these enzymes, preventing them from carrying out their catalytic functions. This compound has been shown to be a competitive inhibitor of carbonic anhydrases and a non-competitive inhibitor of metalloproteinases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrases by this compound has been shown to decrease the production of bicarbonate ions, which can affect pH regulation in cells. Inhibition of metalloproteinases by this compound has been shown to decrease the degradation of extracellular matrix proteins, which can affect cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, possibly due to its inhibition of metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of carbonic anhydrases and metalloproteinases, making it a valuable tool for studying their roles in biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may not fully mimic the effects of genetic knockdown or knockout of the target enzymes. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
For N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide research include investigating the roles of these enzymes in specific biological processes and developing more specific inhibitors of these enzymes.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-chlorobenzene sulfonamide, followed by the reaction of the resulting intermediate with tert-butyl acetate. The final product is obtained through purification and isolation steps. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide has been widely used in scientific research as a tool to investigate the roles of carbonic anhydrases and metalloproteinases in various biological processes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, while metalloproteinases are enzymes that degrade extracellular matrix proteins. This compound has been shown to inhibit the activity of several carbonic anhydrases and metalloproteinases, making it a valuable tool for studying their roles in biological processes.
Propriétés
IUPAC Name |
N-tert-butyl-2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-19(2,3)22-18(24)13-23(12-14-5-4-6-16(21)11-14)27(25,26)17-9-7-15(20)8-10-17/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCBMPDTCWBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
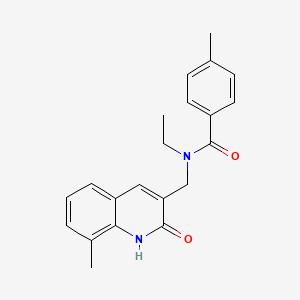
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
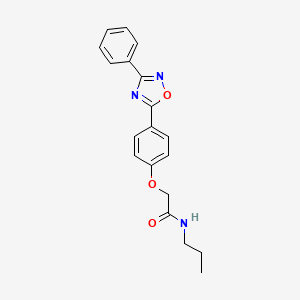
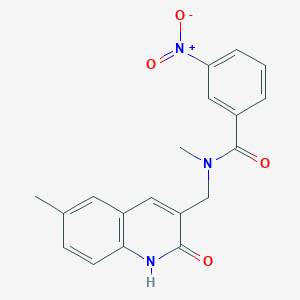
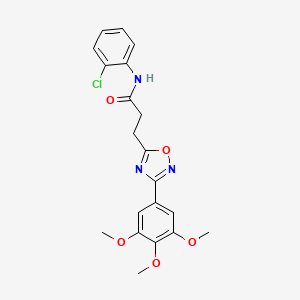

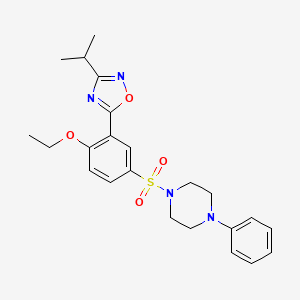
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)

![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
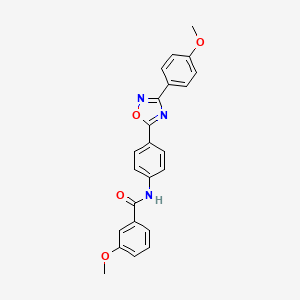
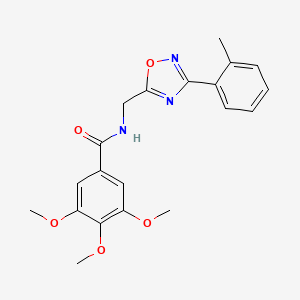
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)